molecular formula C8H19NO5S B12623541 2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid CAS No. 918131-34-7

2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid

Katalognummer: B12623541
CAS-Nummer: 918131-34-7
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: PWHAGEFOJTVILD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is a chemical compound belonging to the class of amino sulfonic acids. It is known for its buffering capabilities, making it useful in various biochemical and molecular biology applications. This compound is often used to maintain the pH of solutions within a specific range, ensuring optimal conditions for various biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid typically involves the reaction of 2-hydroxyethylamine with propylamine and propane-1-sulfonic acid. The process can be summarized as follows:

    Step 1: React 2-hydroxyethylamine with propylamine in the presence of a suitable catalyst to form the intermediate compound.

    Step 2: Introduce propane-1-sulfonic acid to the reaction mixture, allowing it to react with the intermediate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces simpler amines or alcohols.

    Substitution: Produces sulfonate esters or amides.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:

    Biochemistry: Used as a buffer in enzyme reactions to maintain optimal pH conditions.

    Molecular Biology: Employed in nucleic acid electrophoresis to stabilize the pH of the gel and running buffer.

    Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.

    Industry: Applied in the production of various chemical products where pH control is crucial.

Wirkmechanismus

The buffering action of 2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining the pH of the solution. The sulfonic acid group can release a proton (H+), while the amino group can accept a proton, allowing the compound to stabilize the pH within a specific range.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[(2-Hydroxyethyl)amino]-2-hydroxypropanesulfonic acid: Another amino sulfonic acid with similar buffering properties.

    2-Hydroxy-3-[(2-hydroxyethyl)thio]propanoic acid: Contains a thioether group instead of an amino group.

    2-Hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]propane-1-sulfonic acid: Features a tertiary butyl group instead of a propyl group.

Uniqueness

2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid is unique due to its specific combination of hydroxyl, amino, and sulfonic acid groups, which provide it with distinct buffering capabilities and chemical reactivity. Its ability to maintain pH stability in various biochemical and industrial processes makes it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

918131-34-7

Molekularformel

C8H19NO5S

Molekulargewicht

241.31 g/mol

IUPAC-Name

2-hydroxy-3-[2-hydroxyethyl(propyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C8H19NO5S/c1-2-3-9(4-5-10)6-8(11)7-15(12,13)14/h8,10-11H,2-7H2,1H3,(H,12,13,14)

InChI-Schlüssel

PWHAGEFOJTVILD-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCO)CC(CS(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.